4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Description
The compound 4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a benzimidazole core linked to a pyrrolidin-2-one ring via a 2-hydroxypropyl spacer.
Properties
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-5-4-6-21(13-18)30-15-19(14-26(30)33)27-29-24-7-2-3-8-25(24)31(27)16-22(32)17-34-23-11-9-20(28)10-12-23/h2-13,19,22,32H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSMTTUEYIFBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one (CAS No. 1110972-23-0) is a complex organic molecule with potential therapeutic applications. Its structure includes a benzimidazole core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.
- Molecular Formula : C21H24ClN3O3
- Molecular Weight : 401.89 g/mol
- CAS Number : 53828-36-7
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.15 μM in inhibiting cell growth in the SJSA-1 cell line, indicating potent antiproliferative activity . The mechanism of action appears to involve the upregulation of tumor suppressor proteins such as p53, enhancing apoptosis in cancer cells.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. In one study, derivatives with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains . The binding interactions with bovine serum albumin (BSA) suggest a pharmacological effectiveness that could be harnessed for therapeutic purposes.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease . This suggests possible applications in treating conditions like Alzheimer's disease and urea cycle disorders.
Case Study 1: Anticancer Efficacy
A recent study evaluated the antiproliferative effects of a series of benzimidazole derivatives, including our compound of interest. The findings revealed that compounds with structural similarities showed significant inhibition of cell proliferation in cancer cell lines, attributed to their ability to induce apoptosis through p53 activation .
Case Study 2: Antibacterial Screening
In another investigation, several derivatives were screened for antibacterial properties. The results indicated that compounds featuring the chlorophenoxy and hydroxypropyl groups had enhanced activity against Gram-positive bacteria, suggesting that structural modifications can lead to improved antibacterial efficacy .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzimidazole-Pyrrolidinone Hybrids
Compounds 12, 13, and 14 (synthesized by Kristina Mi et al.) share structural similarities with the target molecule, particularly in their benzimidazole-pyrrolidinone backbone :
| Compound Name/Structure | Yield (%) | Melting Point (°C) | Key Structural Differences |
|---|---|---|---|
| 12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide | 65 | 194–195 | Acetohydrazide side chain instead of 4-chlorophenoxy group |
| 13 : 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone | 53 | 138–139 | Pyrazole-containing side chain |
| 14 : N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide | 67 | 204 (dec.) | Pyrrole-acetamide substituent |
Key Observations :
- The target compound’s 4-chlorophenoxy-2-hydroxypropyl side chain distinguishes it from 12–14, which feature hydrazide, pyrazole, or pyrrole groups. Such differences likely influence solubility, receptor affinity, and metabolic stability.
- Higher yields (>65%) in 12 and 14 suggest that bulky or rigid substituents (e.g., acetamide) may improve synthetic efficiency compared to the target’s more complex side chain .
Pharmacological Analogues with Pyrrolidin-2-one Fragments
Compounds from Kulig et al. () highlight the role of pyrrolidin-2-one derivatives in modulating adrenergic receptors and cardiovascular activity :
| Compound Name/Structure | α1-AR pKi | α2-AR pKi | Antiarrhythmic ED50 (mg/kg) | Hypotensive Duration |
|---|---|---|---|---|
| 7 : 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 7.13 | – | – | – |
| 18 : 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | – | 7.29 | – | >60 minutes |
| 13 : 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | – | – | 1.0 (iv) | – |
Key Comparisons :
- The target compound’s 4-chlorophenoxy group may enhance α2-adrenoceptor (α2-AR) affinity, as seen in 18 (pKi = 7.29), compared to 7 (α1-AR pKi = 7.13) .
- Antiarrhythmic activity (ED50 = 1.0 mg/kg in 13 ) is linked to ethoxy-phenyl groups, whereas the target’s 2-hydroxypropyl spacer might alter efficacy or selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
